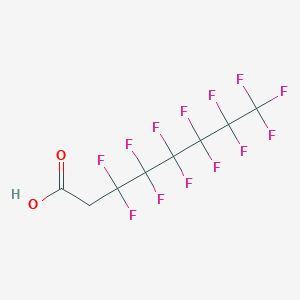

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid

Vue d'ensemble

Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a low vapor pressure and high chemical stability. This compound is primarily used in specialized coatings, waterproof materials, optical materials, and stabilizers due to its excellent weather resistance and chemical corrosion resistance .

Méthodes De Préparation

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid typically involves the reaction of perfluorohexanol with acrylic anhydride in the presence of a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale esterification reactions under controlled temperatures and pressures to produce the compound efficiently .

Analyse Des Réactions Chimiques

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are perfluorinated carboxylic acids, alcohols, and substituted derivatives .

Applications De Recherche Scientifique

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of fluorinated polymers and surfactants.

Biology: The compound is studied for its potential use in biological imaging and as a probe for studying protein-ligand interactions.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical imaging agents.

Mécanisme D'action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, affecting their function and stability. It can also form strong hydrogen bonds with specific amino acid residues, influencing protein-ligand interactions and enzyme activity .

Comparaison Avec Des Composés Similaires

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid is unique compared to other similar compounds due to its high fluorine content and chemical stability. Similar compounds include:

1H,1H,2H,2H-Perfluorooctyl methacrylate: Used in similar applications but has different reactivity and physical properties.

Perfluorohexyl ethyl methacrylate: Another fluorinated compound with applications in coatings and adhesives but differs in its molecular structure and reactivity.

These compounds share some common applications but differ in their specific chemical properties and reactivity, making this compound unique in its performance and versatility .

Activité Biologique

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid (TDFOA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its widespread environmental presence and potential biological effects. This compound is structurally related to other PFAS compounds and is often studied for its persistence in the environment and its implications for human health.

- Molecular Formula : C8HF17O2

- Molecular Weight : 414.08 g/mol

- Physical State : Liquid

- Boiling Point : Approximately 215-217 °C

Biological Activity

The biological activity of TDFOA is primarily associated with its interactions at the cellular level and its potential toxicological effects. Research indicates that TDFOA can influence various biological systems through multiple mechanisms:

- Endocrine Disruption : TDFOA has been shown to interfere with hormonal signaling pathways. Studies suggest that PFAS can bind to hormone receptors and disrupt normal endocrine functions.

- Cytotoxicity : Research has demonstrated that TDFOA exhibits cytotoxic effects in various cell lines. It can induce oxidative stress and apoptosis in human liver cells (HepG2) at certain concentrations .

- Immune System Impact : There is evidence that TDFOA can modulate immune responses. For instance, exposure to PFAS has been linked to altered immune function in animal models, suggesting potential implications for human health .

- Reproductive Toxicity : Animal studies have indicated that exposure to TDFOA may lead to reproductive toxicity. Effects observed include changes in reproductive hormone levels and alterations in fetal development .

Case Studies

Several studies have investigated the biological effects of TDFOA:

- Study 1 : A study conducted on mice exposed to varying concentrations of TDFOA found significant alterations in liver function markers and increased oxidative stress indicators compared to control groups .

- Study 2 : In vitro studies using human immune cells demonstrated that TDFOA exposure led to reduced cytokine production following stimulation with lipopolysaccharides (LPS), indicating potential immunosuppressive effects .

Data Table: Summary of Biological Effects

Environmental Persistence and Human Exposure

TDFOA is persistent in the environment due to its chemical stability and resistance to degradation. It has been detected in various environmental matrices including water sources and wildlife. Human exposure primarily occurs through contaminated drinking water and food sources.

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWIIEJPCFNNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2COOH, C8H3F13O2 | |

| Record name | 6:2 FTCA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472556 | |

| Record name | 2-(Perfluorohexyl)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53826-12-3 | |

| Record name | 2-(Perfluorohexyl)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.